Cas no 716358-53-1 (2-Fluoro-5-methylsulfamoyl-benzoic acid)

2-Fluoro-5-methylsulfamoyl-benzoic acid is a fluorinated benzoic acid derivative featuring a methylsulfamoyl substituent at the 5-position. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate in synthesis. The fluorine atom enhances metabolic stability and bioavailability, while the methylsulfamoyl group offers opportunities for further functionalization. Its well-defined structure and high purity make it suitable for precision applications in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. The compound's stability under standard conditions ensures reliable handling and storage, facilitating its use in complex synthetic pathways.
2-Fluoro-5-methylsulfamoyl-benzoic acid structure
716358-53-1 structure
Product Name:2-Fluoro-5-methylsulfamoyl-benzoic acid
CAS No:716358-53-1
MF:C8H8FNO4S
MW:233.216824531555
MDL:MFCD06355951
CID:3081773
PubChem ID:2492704
Update Time:2025-11-02

2-Fluoro-5-methylsulfamoyl-benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Fluoro-5-methylsulfamoyl-benzoic acid
    • MDL: MFCD06355951
    • Inchi: 1S/C8H8FNO4S/c1-10-15(13,14)5-2-3-7(9)6(4-5)8(11)12/h2-4,10H,1H3,(H,11,12)
    • InChI Key: GMHBWUSEQOTPPJ-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=C(C(=O)O)C=1)F)(NC)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3

2-Fluoro-5-methylsulfamoyl-benzoic acid Security Information

  • Hazard Category Code: 22
  • Hazardous Material Identification: Xi Xn
  • HazardClass:IRRITANT

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Additional information on 2-Fluoro-5-methylsulfamoyl-benzoic acid

2-Fluoro-5-methylsulfamoyl-benzoic Acid (CAS 716358-53-1): Properties, Applications, and Market Insights

2-Fluoro-5-methylsulfamoyl-benzoic acid (CAS 716358-53-1) is a fluorinated benzoic acid derivative with a methylsulfamoyl substituent, gaining attention in pharmaceutical and agrochemical research. This compound belongs to the class of sulfonamide-containing aromatic acids, which are widely explored for their bioactive properties. The presence of both fluorine and sulfonamide groups enhances its potential as a building block in drug discovery.

The molecular formula of 2-fluoro-5-methylsulfamoyl-benzoic acid is C8H8FNO4S, with a molecular weight of 233.21 g/mol. Its structural features include a carboxylic acid group at position 1, a fluoro substituent at position 2, and a methylsulfamoyl moiety at position 5 on the benzene ring. This arrangement contributes to its unique physicochemical properties, including moderate water solubility and stability under standard conditions.

In pharmaceutical applications, 2-fluoro-5-methylsulfamoyl-benzoic acid serves as a key intermediate in the synthesis of enzyme inhibitors and receptor modulators. Recent studies highlight its utility in developing anti-inflammatory agents, aligning with the growing demand for novel therapeutics in autoimmune diseases. The compound's fluorine atom enhances metabolic stability, a feature highly valued in modern drug design.

The agrochemical industry utilizes 2-fluoro-5-methylsulfamoyl-benzoic acid derivatives as potential herbicide safeners and plant growth regulators. Its sulfonamide group enables interactions with biological targets in plants, making it valuable for sustainable agriculture solutions. Researchers are investigating its role in crop protection formulations, particularly in combination with other active ingredients.

Market analysis indicates growing interest in fluorinated benzoic acid derivatives, driven by their applications in precision medicine and green chemistry. The global market for pharmaceutical intermediates containing fluorine atoms is projected to expand significantly, with 2-fluoro-5-methylsulfamoyl-benzoic acid positioned as a valuable synthetic target. Manufacturers are optimizing production processes to meet the increasing demand from research institutions and pharmaceutical developers.

From a synthetic chemistry perspective, 2-fluoro-5-methylsulfamoyl-benzoic acid can be prepared through sequential functionalization of benzoic acid derivatives. Common routes involve electrophilic fluorination followed by sulfonylation reactions. Recent advances in flow chemistry have improved the yield and purity of this compound, addressing challenges associated with traditional batch synthesis methods.

Quality control of 2-fluoro-5-methylsulfamoyl-benzoic acid typically involves HPLC analysis, mass spectrometry, and NMR spectroscopy. The compound's purity is crucial for pharmaceutical applications, with most commercial suppliers offering grades exceeding 98% purity. Storage recommendations include protection from moisture and maintenance at room temperature in well-sealed containers.

Environmental and safety assessments of 2-fluoro-5-methylsulfamoyl-benzoic acid indicate it requires standard laboratory handling precautions. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and safety glasses is recommended during handling. The compound demonstrates good stability under normal conditions but should be protected from extreme temperatures and strong oxidizers.

Recent patent literature reveals growing intellectual property activity surrounding 2-fluoro-5-methylsulfamoyl-benzoic acid derivatives, particularly in kinase inhibitor development. Pharmaceutical companies are exploring its incorporation into targeted cancer therapies, leveraging its ability to modulate protein-protein interactions. This aligns with current trends in personalized medicine and small molecule drug discovery.

Academic research on 2-fluoro-5-methylsulfamoyl-benzoic acid has increased in the past five years, with publications focusing on its structure-activity relationships and metabolic pathways. The compound's hydrogen bonding capacity and electronic properties make it particularly interesting for medicinal chemistry applications. Computational studies suggest potential for further optimization of its pharmacological profile.

Looking ahead, 2-fluoro-5-methylsulfamoyl-benzoic acid (CAS 716358-53-1) is poised to maintain its relevance in chemical research. Its dual functionality as both a hydrogen bond donor and acceptor, combined with the strategic placement of fluorine, offers numerous possibilities for molecular design. As the pharmaceutical industry continues to prioritize fluorine-containing compounds, this intermediate will likely see expanded applications in drug development pipelines.

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